molecular formula C10H9NO2 B8456135 1,2,6,7-tetrahydro-8H-cyclopenta[d]furo[2,3-b]pyridin-8-one

1,2,6,7-tetrahydro-8H-cyclopenta[d]furo[2,3-b]pyridin-8-one

Cat. No. B8456135
M. Wt: 175.18 g/mol
InChI Key: VMBCRMNSBYTURB-UHFFFAOYSA-N
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Patent
US08273761B2

Procedure details

A suspension of 1,6,7,8-tetrahydro-2H-cyclopenta[d]furo[2,3-b]pyridin-8-ol (500 mg, 2.82 mmol), 4 Å molecular sieves (1 g), 4-methylmorpholine N-oxide (825 mg, 7.05 mmol) and tetra-n-propylammonium perruthenate(VII) (99 mg, 0.282 mmol) in acetonitrile (15 mL) was stirred at room temperature for 15 min. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (335 mg, yield 68%).
Name
1,6,7,8-tetrahydro-2H-cyclopenta[d]furo[2,3-b]pyridin-8-ol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
825 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetra-n-propylammonium perruthenate(VII)
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]3[CH2:12][CH2:11][CH:10]([OH:13])[C:8]3=2)[O:3][CH2:2]1.C[N+]1([O-])CCOCC1>C(#N)C>[CH2:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]3[CH2:12][CH2:11][C:10](=[O:13])[C:8]3=2)[O:3][CH2:2]1

Inputs

Step One
Name
1,6,7,8-tetrahydro-2H-cyclopenta[d]furo[2,3-b]pyridin-8-ol
Quantity
500 mg
Type
reactant
Smiles
C1COC2=NC=C3C(=C21)C(CC3)O
Name
Quantity
825 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
tetra-n-propylammonium perruthenate(VII)
Quantity
99 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1COC2=NC=C3C(=C21)C(CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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